molecular formula C18H14ClN3O2S B2875197 2-(3-Chloroquinoxalin-2-yl)-2-(3,4-dimethylbenzenesulfonyl)acetonitrile CAS No. 730981-89-2

2-(3-Chloroquinoxalin-2-yl)-2-(3,4-dimethylbenzenesulfonyl)acetonitrile

Cat. No. B2875197
CAS RN: 730981-89-2
M. Wt: 371.84
InChI Key: GEOVLRSLMHSWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloroquinoxalin-2-yl)-2-(3,4-dimethylbenzenesulfonyl)acetonitrile is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is also known as QX-314 and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Electrochemical Oxidation and Synthesis

Electrochemical Oxidation of Dimethylhydroquinone : An investigation into the electrooxidation of 2,3-dimethylhydroquinone explored the generation of related products through various electrochemical mechanisms, demonstrating an environmentally friendly method with high atomic economy (S. S. Hosseiny Davarani et al., 2006).

Synthesis of Anionic Pentacoordinate Triorganotin(IV) Compounds : Research on the formation of pentacoordinate stannate complexes from chloro- and dimethylphenoxy triorganostannanes reveals the potential for creating compounds with specific molecular structures and properties (Masaaki Suzuki et al., 1990).

Chemical Reactions and Mechanisms

Three-Component Reaction Forming Acetamides : A study on the reaction between dimedone, aromatic aldehydes, and acetonitrile in the presence of chlorosulfonic acid, leading to the formation of N-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexene-1-yl)-aryl-methyl]-acetamides, showcases the utility of multi-component reactions in synthesizing complex molecules (M. Anary‐Abbasinejad et al., 2009).

Synthesis of Nonsymmetrically Substituted Bis(azulen-1-yl) Ketones : Research into the oxidative coupling of 1-(3-methylazulen-1-yl)alkan-1-ones with various compounds, including azulene and 1,3-dimethoxybenzene, highlights the synthesis of unsymmetrically substituted molecules, relevant for developing new chemical entities with tailored properties (R. Sigrist & H. Hansen, 2010).

properties

IUPAC Name

2-(3-chloroquinoxalin-2-yl)-2-(3,4-dimethylphenyl)sulfonylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c1-11-7-8-13(9-12(11)2)25(23,24)16(10-20)17-18(19)22-15-6-4-3-5-14(15)21-17/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOVLRSLMHSWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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